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Compound of Interest

Compound Name: 3-Desacetyl Cefotaxime lactone

Cat. No.: B15560126 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the discovery, history, and metabolism

of cefotaxime, a pivotal third-generation cephalosporin antibiotic. Central to its clinical efficacy

is its biotransformation into active and inactive metabolites, a subject of extensive research

since its introduction. This document details the metabolic pathways, presents key quantitative

data, outlines the experimental protocols used in foundational studies, and illustrates the logical

and metabolic flows through diagrams.

Historical Context and Discovery
Cefotaxime was first synthesized in 1976 and introduced for commercial use in 1980, marking

a significant advancement in the fight against a broad spectrum of bacterial infections.[1][2] Its

development was driven by the need for antibiotics with enhanced stability against β-lactamase

enzymes, which were rendering older antibiotics ineffective. Early investigations into its

pharmacokinetic and pharmacodynamic properties soon revealed that cefotaxime was not

merely excreted unchanged but underwent significant metabolism in the body.

Initial studies in the early 1980s, often employing radiolabeled [14C]cefotaxime, were crucial in

elucidating its metabolic fate in animals (rats, dogs) and humans.[3][4] These seminal works

established that a substantial portion of an administered dose was transformed into various

metabolites, with the liver identified as the primary site of these biotransformations.[3][4]
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The Metabolic Pathway of Cefotaxime
Cefotaxime is metabolized into a primary active metabolite and several inactive downstream

products. The principal and most clinically significant metabolite is desacetylcefotaxime, which

possesses its own antibacterial activity.[1][5] The metabolic cascade, occurring predominantly

in the liver, follows a defined sequence.[3][4]

The established metabolic pathway is as follows:

Cefotaxime is first hydrolyzed at the C-3 acetoxymethyl side chain to form

desacetylcefotaxime. This metabolite is microbiologically active and contributes significantly

to the drug's overall therapeutic effect.[5][6]

Desacetylcefotaxime is then further metabolized into an unstable, inactive

desacetylcefotaxime lactone. This step is considered the rate-limiting step in the metabolic

cascade.[3][4]

The inactive lactone is subsequently converted into other inactive metabolites, designated

M2 and M3 (also referred to in early literature as UP1 and UP2, respectively).[3][4]
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Metabolic Pathway of Cefotaxime
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Metabolic Pathway of Cefotaxime.

Quantitative Pharmacokinetic Data
The pharmacokinetic profiles of cefotaxime and desacetylcefotaxime have been well-

characterized. Approximately 50-60% of a cefotaxime dose is excreted unchanged in the urine,

while 15-25% is excreted as the active desacetylcefotaxime metabolite.[1][7] The inactive

metabolites M2 and M3 account for about 20-25% of the urinary excretion.[8]
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The following tables summarize key pharmacokinetic parameters for the parent drug and its

primary metabolite in subjects with normal renal function.

Table 1: Elimination Half-Life of Cefotaxime and Metabolites

Compound Elimination Half-Life (Hours)

Cefotaxime ~1.0 - 1.7[5]

Desacetylcefotaxime ~1.3 - 2.0[5][9]

Metabolite M2 ~2.2[10]

Metabolite M3 ~2.2[10]

Table 2: Peak Serum Concentrations after 1g Intravenous Infusion

Compound Mean Peak Serum Concentration (mg/L)

Cefotaxime 48.5[9]

Desacetylcefotaxime 6.5[9]

Clinical Significance of Metabolites
A crucial discovery in the history of cefotaxime was the characterization of

desacetylcefotaxime's own antibacterial activity. While generally less potent than the parent

compound, it exhibits significant activity against many pathogens.[11] Furthermore, extensive

research has demonstrated that cefotaxime and desacetylcefotaxime act synergistically against

a wide range of bacteria, including over 70% of Enterobacteriaceae and staphylococci.[12] This

synergistic relationship means that the overall antibacterial effect is greater than the sum of the

individual components, enhancing the clinical utility of cefotaxime.

Experimental Protocols for Metabolite Analysis
The foundational method for the separation and quantification of cefotaxime and its metabolites

from biological fluids is High-Performance Liquid Chromatography (HPLC). The following
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sections detail a representative protocol based on methodologies described in the early 1980s,

which laid the groundwork for modern bioanalytical assays.

General Workflow for HPLC Analysis of Cefotaxime Metabolites

Sample Preparation

HPLC Analysis

Data Processing

1. Collect Sample
(Plasma, Serum, or Urine)

2. Deproteinize
(e.g., add Chloroform-Acetone)

3. Centrifuge

4. Extract Aqueous Phase

5. Lyophilize & Reconstitute
(in Mobile Phase)

6. Inject Sample

7. Chromatographic Separation
(Reversed-Phase Column)

8. UV Detection
(e.g., at 262 nm)

9. Integrate Peak Areas

10. Quantify Concentrations
(vs. Standard Curve)
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Workflow for HPLC Analysis.

Sample Preparation from Plasma/Serum
This protocol is based on the method described by Dell et al. (1981) for the extraction of

cefotaxime and its metabolites from plasma or serum.[13]

Reagents: Chloroform, Acetone, Mobile Phase solution.

Procedure:

To a 1.0 mL aliquot of plasma or serum, add a mixture of chloroform and acetone to

precipitate proteins and extract lipids.

Vortex the mixture vigorously to ensure thorough mixing and precipitation.

Centrifuge the sample to pellet the precipitated proteins and separate the aqueous and

organic layers.

Carefully aspirate the upper aqueous phase, which contains the drug and its metabolites.

Freeze-dry the aqueous extract to obtain a solid residue (lyophilization).

Reconstitute the residue in a known, small volume of the HPLC mobile phase.

The sample is now ready for injection into the HPLC system.

Sample Preparation from Urine
Urine samples typically require less extensive preparation due to their lower protein content.

[13]

Procedure:

Collect a urine sample in a clean container.

Centrifuge the urine sample at high speed to remove any particulate matter.
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The resulting supernatant can often be analyzed directly or after a simple dilution with the

mobile phase.

High-Performance Liquid Chromatography (HPLC)
This section outlines a typical set of HPLC conditions for the analysis.

Instrumentation: An HPLC system equipped with a UV-Vis detector.

Column: A reversed-phase column (e.g., µBondapak C18 or Lichrosorb RP-8).

Mobile Phase: A buffered aqueous-organic mixture. A common composition is a mixture of an

aqueous buffer (such as phosphate buffer or ammonium acetate) and an organic modifier

like methanol or acetonitrile. The exact ratio is optimized to achieve good separation.

Flow Rate: Typically 1.0 - 2.0 mL/min.

Detection: UV detection at a wavelength of approximately 262 nm, where both cefotaxime

and desacetylcefotaxime have strong absorbance.[13]

Quantification: Concentrations are determined by comparing the peak areas of the analytes

in the sample to the peak areas of known concentrations from a standard curve. The

detection limit for this method is typically in the range of 0.5-1.0 µg/mL for serum.[13]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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